

Virginiamycin M1 structure and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Virginiamycin M1

Cat. No.: B142073

[Get Quote](#)

An In-depth Technical Guide to **Virginiamycin M1**: Structure, Properties, and Mechanism of Action

Introduction

Virginiamycin M1 (VM1), also known as Pristinamycin IIA or Staphylomycin M1, is a polyunsaturated macrocyclic lactone antibiotic.[1][2] It is a principal component of the virginiamycin complex, which is produced by bacteria of the genus *Streptomyces*, such as *Streptomyces virginiae*. [2] The virginiamycin complex is a mixture of two structurally distinct groups of compounds: the type A streptogramins, which include **virginiamycin M1**, and the type B streptogramins, like virginiamycin S1.[1] These two components act synergistically to create a potent antibacterial effect, particularly against Gram-positive bacteria.[2][3] While **virginiamycin M1** alone exhibits bacteriostatic properties by inhibiting protein synthesis, its combination with virginiamycin S1 leads to a more effective, often bactericidal, outcome.[2][3] This guide provides a detailed overview of the structure, chemical properties, and mechanism of action of **Virginiamycin M1**, along with relevant experimental protocols for its analysis.

Chemical Structure and Properties

Virginiamycin M1 is classified as a macrolide and a member of the streptogramin A group of antibiotics.[3][4] Its structure features a polyunsaturated macrocyclic peptolide ring.[1][2]

Physicochemical Properties

The fundamental chemical and physical properties of **Virginiamycin M1** are summarized in the table below, providing key data for researchers and drug development professionals.

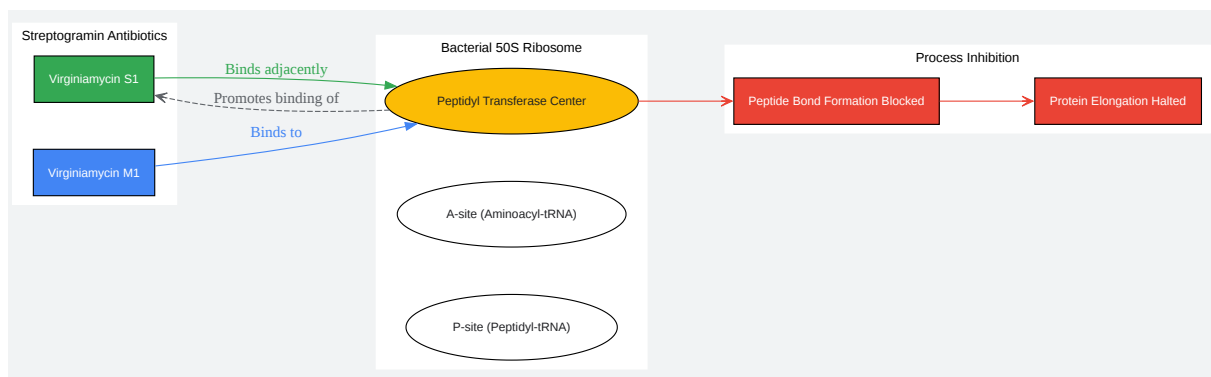
Property	Value	Reference(s)
Molecular Formula	C ₂₈ H ₃₅ N ₃ O ₇	[2] [3] [5]
Molecular Weight	525.59 g/mol	[2] [5]
Monoisotopic Mass	525.247500489 u	[5]
CAS Number	21411-53-0	[2] [3]
Appearance	White to yellow powder	[2]
Solubility	Soluble in methanol (10 mg/mL), DMF, and DMSO. Slightly soluble in ethanol.	[2] [3]
Storage Temperature	2-8°C	[2]
SMILES String	<chem>CC(C)[C@H]1OC(=O)C2=CCCN2C(=O)c3coc(CC(=O)C--INVALID-LINK--C=C(C)C=CCNC(=O)C=C[C@H]1C)n3</chem>	[2]
InChI Key	DAIKHDNSXMZDCU-XWUZGEOZSA-N	[3]

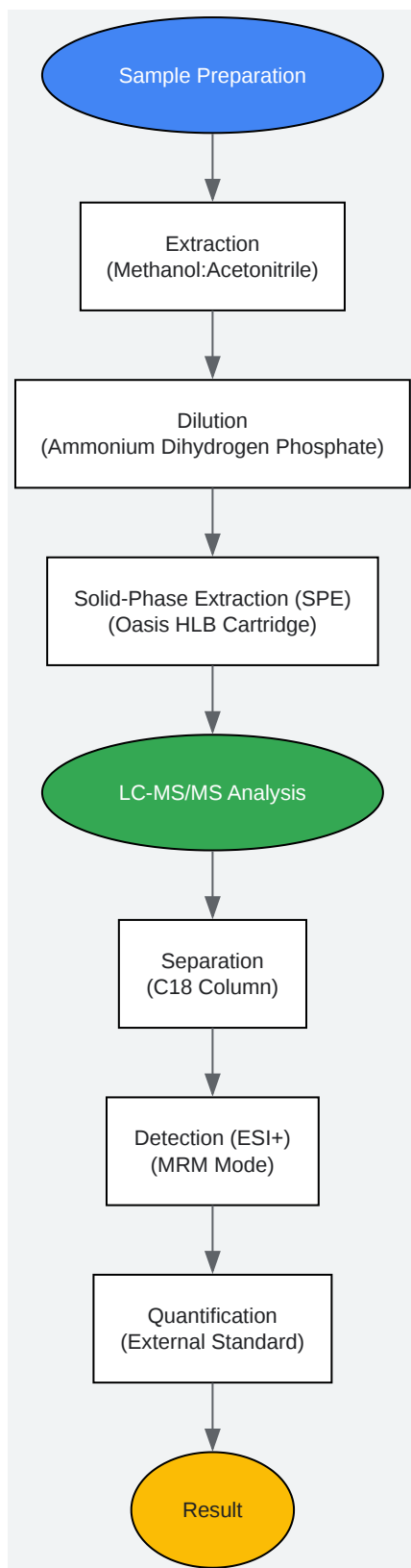
Mechanism of Action

Virginiamycin M1 exerts its antibiotic effect by inhibiting bacterial protein synthesis.[\[2\]](#)[\[6\]](#) It binds to the 50S ribosomal subunit at the peptidyl transferase center.[\[3\]](#)[\[7\]](#) This action blocks the formation of peptide bonds between the growing peptide chain (peptidyl-tRNA) and the incoming aminoacyl-tRNA, thereby halting peptide elongation.[\[5\]](#)[\[8\]](#)

The synergistic relationship with Virginiamycin S1 is a hallmark of its activity. **Virginiamycin M1**'s binding to the ribosome induces a conformational change that enhances the binding of Virginiamycin S1 to an adjacent site on the 50S subunit.[\[7\]](#)[\[9\]](#) This dual binding locks the

ribosome in a conformation that irreversibly inhibits protein synthesis.[3] This synergistic action significantly enhances the antibacterial efficacy compared to either component alone. For instance, against *Staphylococcus aureus*, the minimum inhibitory concentration (MIC) of **Virginiamycin M1** alone is 0.25 µg/mL, and for Virginiamycin S1 it is 4 µg/mL; however, the MIC for the combination is reduced to 0.125 µg/mL.[4][10]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- 2. バージニアマイシン M1 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Virginiamycin M1 | C₂₈H₃₅N₃O₇ | CID 5459319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of action of virginiamycin-like antibiotics (synergimycins) on protein synthesis in bacterial cell-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medgmp.com [medgmp.com]
- To cite this document: BenchChem. [Virginiamycin M1 structure and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b142073#virginiamycin-m1-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com